AZD3839 is a potent and selective inhibitor of the β-secretase 1 (BACE1) enzyme, a key player in the production of amyloid-β (Aβ) peptides. [, , , ] Aβ accumulation in the brain is a hallmark of Alzheimer's disease and contributes to the formation of amyloid plaques, which disrupt neuronal function. [, , ] AZD3839, by inhibiting BACE1, aims to reduce Aβ production and potentially slow the progression of Alzheimer's disease. [, ]
A detailed description of the synthesis methods for AZD3839 can be found in the publication by Jeppsson et al. [] The synthesis process utilizes a multi-step approach involving various chemical reactions and intermediates. Key steps include the formation of the isoindoline core, introduction of the pyrimidine and pyridine rings, and final modifications to achieve the desired stereochemistry and functional groups.
The specific spatial arrangement of these groups, particularly the stereochemistry at the chiral center on the isoindoline ring, is critical for optimal interaction with BACE1. []
AZD3839 binds to the active site of BACE1, a transmembrane aspartic protease responsible for cleaving the amyloid precursor protein (APP) and generating Aβ peptides. [, , ] The molecule acts as a competitive inhibitor, blocking the access of APP to the enzyme's catalytic site and preventing the formation of Aβ. [] The high selectivity of AZD3839 for BACE1 over its close homolog BACE2 is attributed to specific interactions with amino acid residues in the enzyme's active site, as well as differences in the overall dynamics of the two enzymes. []
Specific details regarding the physical and chemical properties of AZD3839, such as solubility, melting point, and logP, can be found in the publications by Jeppsson et al. [] and Xuereb et al. [] The molecule's basic nature contributes to its affinity for the hERG ion channel, a potential concern for cardiac safety. [] Efforts to mitigate hERG inhibition while maintaining BACE1 potency have been a focus in the development of AZD3839 and related compounds. []
These promising preclinical results supported the advancement of AZD3839 into Phase 1 clinical trials. [, , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2